molecular formula C13H12N6OS B2522740 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1421526-90-0

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2522740
CAS No.: 1421526-90-0
M. Wt: 300.34
InChI Key: HFMBNHGIIHVNES-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide is a potent, selective, and ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. Its primary research value lies in probing the role of IRAK4 in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) mediated signaling pathways, which drive the production of pro-inflammatory cytokines and cell survival signals . By selectively targeting IRAK4, this compound enables researchers to investigate the pathogenesis of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as inflammatory conditions. Furthermore, it has become a vital tool in oncology research, particularly in the context of oncogenic signaling in hematologic malignancies . Studies have demonstrated its efficacy in targeting myeloid differentiation primary response 88 (MYD88) mutant lymphomas, most notably the L265P-mutant diffuse large B-cell lymphomas (DLBCL) , where constitutive IRAK4 signaling promotes tumor cell survival and proliferation. Its mechanism involves blocking the phosphorylation of IRAK4 and its downstream substrates, thereby inhibiting NF-κB and MAPK pathway activation and leading to the suppression of pro-survival gene expression and the induction of apoptosis in dependent cancer cells. This well-characterized inhibitor is essential for dissecting IRAK4 biology and for exploring novel therapeutic strategies in inflammation and immuno-oncology.

Properties

IUPAC Name

2,4-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c1-8-11(21-9(2)17-8)12(20)18-10-6-14-13(15-7-10)19-5-3-4-16-19/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMBNHGIIHVNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrimidinyl intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents include palladium catalysts, strong bases, and solvents like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Process optimization techniques, such as reaction temperature control and the use of high-throughput screening, are employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide exhibit significant anticancer properties. For example, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies using the MTT assay demonstrated that these compounds can effectively reduce the viability of various cancer cell lines, showcasing their potential as anticancer agents .

Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vivo studies indicated that certain pyrazole derivatives could significantly reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Pharmacological Applications

Adenosine A2A Receptor Antagonism
Research has identified that compounds structurally related to this compound act as potent antagonists of the adenosine A2A receptor. This receptor plays a vital role in various physiological processes and is a target for drug development aimed at treating conditions such as Parkinson's disease and other neurodegenerative disorders .

Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Biochemical Studies

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational studies provide insights into the interactions at the molecular level, aiding in the design of more potent derivatives .

Structure-Activity Relationship (SAR) Analysis
SAR studies have been conducted to understand how modifications to the chemical structure affect biological activity. For instance, variations in substituents on the pyrazole ring or thiazole moiety have been correlated with changes in potency against specific targets, guiding future synthesis efforts .

Case Studies and Research Findings

Study Objective Findings
Singh et al. (2020)Evaluate anti-inflammatory activityCompounds exhibited significant reduction in paw edema in rat models compared to control .
Brullo et al. (2012)Investigate dual activity against chemotaxisIdentified compounds showed IC50 values indicating potent inhibition of inflammatory mediators .
Tewari et al. (2014)Test anticancer efficacyPyrazole analogs demonstrated cytotoxic effects on cancer cell lines with promising IC50 values .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazole Carboxamide Derivatives

describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., compounds [3a–s]), which share the thiazole-carboxamide backbone but replace the pyrimidinyl-pyrazolyl group with a pyridinyl moiety. Key differences include:

  • Synthetic Routes : Both compounds utilize ethyl 2-bromoacetoacetate coupling, but the target compound’s pyrazolyl-pyrimidinyl group requires additional synthetic steps for pyrazole functionalization .

Clinically Relevant Analogues: Dasatinib (BMS-354825)

Dasatinib, a thiazole carboxamide derivative (), shares structural similarities but differs in substituents:

  • Core Modifications : Dasatinib features a chlorophenyl group and a piperazinyl-pyrimidinyl substituent, whereas the target compound employs a pyrazolyl-pyrimidinyl group.
  • Biological Impact : Dasatinib’s piperazinyl group enhances solubility and bioavailability, contributing to its FDA approval as a Bcr-Abl kinase inhibitor. The target compound’s 2,4-dimethylthiazole and pyrazolyl groups may improve metabolic stability or target affinity .

Patented Quinoline-Based Analogues

and disclose quinoline derivatives with piperidinyl and tetrahydrofuran-3-yloxy substituents (e.g., N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide). Key comparisons:

  • Scaffold Differences: The quinoline core replaces the thiazole ring, likely shifting target specificity (e.g., from kinases to DNA-binding proteins).
  • Functional Groups : The tetrahydrofuran-3-yloxy and piperidinyl groups may enhance membrane permeability compared to the target compound’s pyrazolyl-pyrimidinyl motif .

Comparative Analysis Table

Compound Core Structure Key Substituents Hypothesized Target Synthesis Highlights Reference
Target Compound Thiazole-5-carboxamide 2,4-Dimethylthiazole; Pyrimidinyl-pyrazolyl Kinases (e.g., JAK, EGFR) Pyrazole-pyrimidine coupling
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole-5-carboxamide 4-Methylthiazole; 4-Pyridinyl EGFR, VEGFR2 Pyridine-thiazole condensation
Dasatinib (BMS-354825) Thiazole-5-carboxamide Chlorophenyl; Piperazinyl-pyrimidinyl Bcr-Abl, Src kinases Sequential amine couplings
Quinoline Patent Compound Quinoline Piperidinyl; Tetrahydrofuran-3-yloxy Topoisomerase, CDKs Quinoline-amine functionalization

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s pyrazolyl-pyrimidinyl group introduces synthetic complexity compared to pyridinyl analogs, but may offer tunable kinase selectivity through steric and electronic modulation .
  • Pharmacokinetic Considerations : Compared to Dasatinib, the absence of a hydrophilic piperazinyl group in the target compound could reduce solubility but improve blood-brain barrier penetration .
  • Patent Trends: and highlight the pharmaceutical industry’s focus on diversifying heterocyclic cores (e.g., quinoline vs. thiazole) to explore novel biological niches .

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrimidine moiety, and a pyrazole group. Its molecular formula is C14H16N6OC_{14}H_{16}N_{6}O, and it has distinct functional groups that contribute to its biological properties.

  • Inhibition of Cyclin-Dependent Kinases (CDKs) :
    • The compound has shown potential as an inhibitor of CDK2, which is crucial for cell cycle regulation. CDK2 activity peaks during the S phase and G2 phase of the cell cycle, facilitating the transition from G1 to S phase and ensuring proper DNA replication .
    • In vitro studies indicate that compounds with similar structures effectively inhibit CDK2, suggesting that this compound may exhibit similar inhibitory effects .
  • Antitumor Activity :
    • Pyrazole derivatives have been associated with antitumor properties. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression. The compound may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting proliferation .
  • Cardiotonic Effects :
    • Related compounds have demonstrated cardiotonic effects through the inhibition of phosphodiesterase (PDE) enzymes, specifically PDE3A. This inhibition leads to increased intracellular cAMP levels, enhancing cardiac contractility .

Biological Activity Overview

Activity Type Mechanism Reference
CDK InhibitionInhibits CDK2, affecting cell cycle progression
AntitumorInduces apoptosis in cancer cells
CardiotonicInhibits PDE3A, increasing cAMP levels

Case Studies

  • Anticancer Studies :
    • A study investigating pyrazolo[3,4-d]pyrimidine derivatives found that compounds structurally related to this compound exhibited significant growth inhibition against various cancer cell lines. The most potent analogs showed IC50 values in the low micromolar range .
  • Cardiac Function Assessment :
    • In a preclinical model, related thiazole derivatives were evaluated for their cardiotonic effects. The results indicated enhanced contractile function in isolated heart preparations when treated with these compounds, supporting their potential use in treating heart failure .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step organic reactions, including coupling of pyrazole and pyrimidine-thiazole intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HATU for efficient carboxamide linkage .
  • Heterocycle assembly : Pyrazole and pyrimidine moieties are constructed via cyclization reactions under controlled pH and temperature .
  • Optimization : Solvent choice (e.g., DMF or THF), catalyst screening (e.g., Pd for cross-coupling), and microwave-assisted synthesis can enhance yields (70–85%) and reduce reaction times .
  • Quality control : Monitor reactions via TLC and purify intermediates using column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Answer :

  • Primary techniques :
  • NMR : 1H/13C NMR confirms regiochemistry of pyrazole and pyrimidine substituents. Aromatic protons in pyrimidine (δ 8.5–9.0 ppm) and thiazole (δ 7.0–7.5 ppm) are diagnostic .
  • HRMS : Validates molecular formula (e.g., C13H12N6OS) with <2 ppm error .
  • Resolving contradictions : Use orthogonal methods (e.g., IR for carbonyl validation, 2D NMR for NOE correlations) and compare with computational predictions (DFT-based chemical shift calculations) .

Q. How should researchers design initial biological activity screens for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assays against kinase-dependent cell lines (e.g., HeLa, A549) at 1–10 μM doses .
  • Anti-inflammatory : COX-2 inhibition assays with IC50 determination .
  • Dose-response curves : Use triplicate measurements and include positive controls (e.g., Dasatinib for kinase inhibition) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with kinase targets, and what experimental validation is required?

  • Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger to model binding to ATP pockets (e.g., ABL1 kinase). Key interactions: pyrimidine N1 with hinge region lysine, thiazole S with hydrophobic pockets .
  • MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories, RMSD <2 Å) .
  • Validation : Surface plasmon resonance (SPR) for binding kinetics (KD calculation) and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Answer :

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use orthogonal assays (e.g., Western blot for kinase inhibition alongside viability assays) .
  • Structural analogs : Compare activity of derivatives (e.g., pyrimidine vs. pyridine substituents) to identify SAR trends .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to resolve outliers .

Q. How can reaction intermediates and byproducts be identified to optimize synthetic pathways?

  • Answer :

  • Mechanistic studies : Use LC-MS to track intermediates (e.g., carboxamide precursors) and identify side products (e.g., dimerization via unprotected amines) .
  • Quenching experiments : Halt reactions at 50% completion to isolate intermediates for NMR characterization .
  • Byproduct minimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of pyrazole to pyrimidine) and employ scavenger resins .

Q. What approaches elucidate the structure-activity relationship (SAR) of thiazole-pyrimidine hybrids?

  • Answer :

  • Modular synthesis : Prepare derivatives with varied substituents (e.g., methyl vs. trifluoromethyl on thiazole) .
  • Biological testing : Corrogate IC50 values with electronic (Hammett σ) and steric (Taft Es) parameters .
  • 3D-QSAR : CoMFA or CoMSIA models using alignment rules based on crystallographic poses .

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